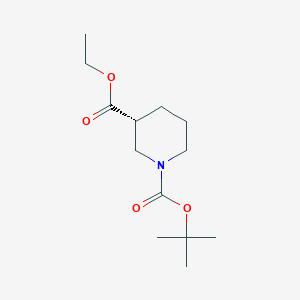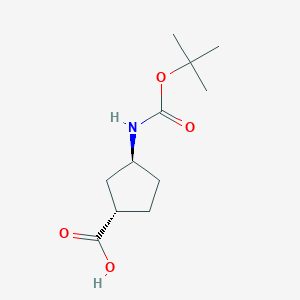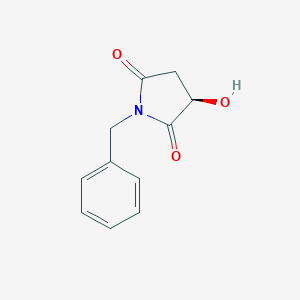
4-(Phenethyl)benzoyl chloride
Übersicht
Beschreibung
4-(Phenethyl)benzoyl chloride, also known as PEB-Cl, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of benzoyl chloride, which is commonly used in various chemical reactions. PEB-Cl is synthesized by the reaction of benzoyl chloride with phenethylamine, and it has been found to have a wide range of applications in various fields.
Wirkmechanismus
4-(Phenethyl)benzoyl chloride acts as an acylating agent, reacting with various nucleophiles such as amines and alcohols. The reaction results in the formation of an amide or ester bond, depending on the nature of the nucleophile. The mechanism of action of 4-(Phenethyl)benzoyl chloride is well understood, and it has been extensively studied in the field of organic chemistry.
Biochemical and Physiological Effects:
4-(Phenethyl)benzoyl chloride has not been extensively studied in terms of its biochemical and physiological effects. However, it has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. 4-(Phenethyl)benzoyl chloride has also been found to have antimicrobial properties, and it has been used in the synthesis of various antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Phenethyl)benzoyl chloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is a highly reactive reagent that can be used in a wide range of chemical reactions. However, 4-(Phenethyl)benzoyl chloride can be hazardous to handle due to its potential for the formation of toxic by-products. It also has limited solubility in water, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several future directions for research on 4-(Phenethyl)benzoyl chloride. One area of interest is the development of new synthetic routes to 4-(Phenethyl)benzoyl chloride that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for 4-(Phenethyl)benzoyl chloride in the fields of pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(Phenethyl)benzoyl chloride and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-(Phenethyl)benzoyl chloride has been extensively studied in the field of organic chemistry due to its unique properties. It has been found to be an effective reagent for the synthesis of various organic compounds, including amides, esters, and ketones. 4-(Phenethyl)benzoyl chloride has also been used in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
173781-70-9 |
|---|---|
Molekularformel |
C15H13ClO |
Molekulargewicht |
244.71 g/mol |
IUPAC-Name |
4-(2-phenylethyl)benzoyl chloride |
InChI |
InChI=1S/C15H13ClO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChI-Schlüssel |
RYMYBKISLVMPIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)Cl |
Synonyme |
BENZOYL CHLORIDE,4-(2-PHENYLETHYL)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)










